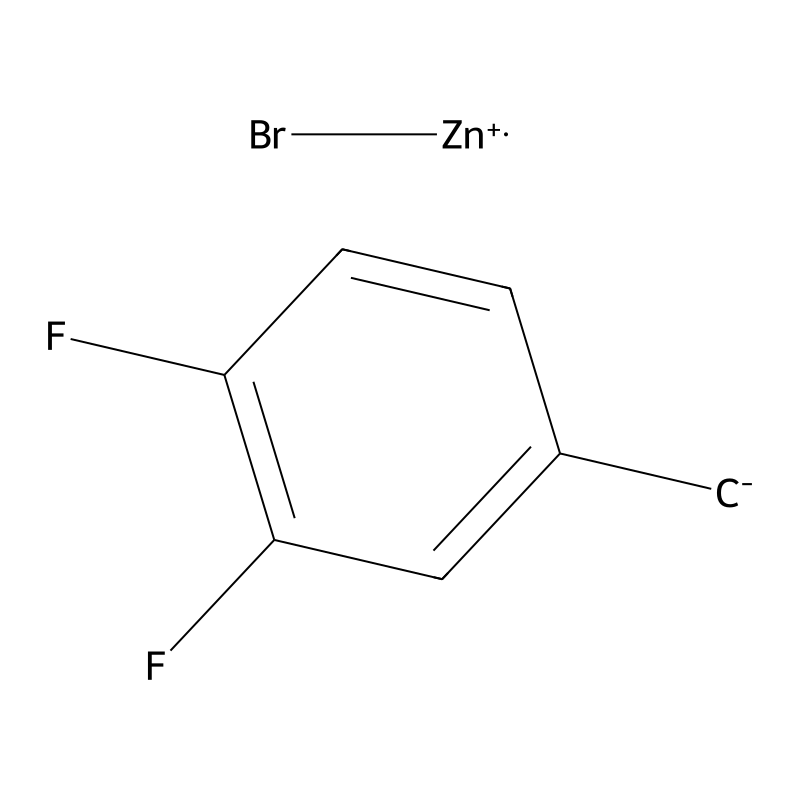

3,4-Difluorobenzylzinc bromide

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

3,4-Difluorobenzylzinc bromide (CAS: 307496-34-0) is a highly chemoselective organometallic nucleophile, typically procured as a standardized 0.5 M solution in tetrahydrofuran (THF). As a benzylic organozinc reagent, it is primarily utilized in palladium- or copper-catalyzed Negishi cross-coupling reactions to directly install the 3,4-difluorobenzyl moiety into complex organic frameworks. Unlike highly polarized organolithium or organomagnesium (Grignard) reagents, this organozinc compound exhibits moderate nucleophilicity, granting it exceptional functional group tolerance. This processability advantage makes it a critical building block in the late-stage synthesis of active pharmaceutical ingredients (APIs), particularly where the 3,4-difluoro substitution is required to enhance target binding affinity, lipophilicity, and metabolic stability without disrupting existing esters, ketones, or nitriles [1].

Attempting to substitute 3,4-difluorobenzylzinc bromide with its Grignard equivalent (3,4-difluorobenzylmagnesium bromide) routinely fails in complex API synthesis due to aggressive nucleophilic attack on electrophilic functional groups, necessitating costly and time-consuming protection-deprotection sequences. Furthermore, while buyers may consider synthesizing the zinc reagent in-house from 3,4-difluorobenzyl bromide and activated zinc dust, benzylic halides are notoriously prone to Wurtz-type homocoupling during metal insertion. In-situ generation often results in unpredictable active reagent molarities and high levels of lipophilic 1,2-bis(3,4-difluorophenyl)ethane impurities. Procuring the pre-formed, stabilized 0.5 M zinc solution eliminates these batch-to-batch reproducibility issues, ensuring stoichiometric precision and simplifying downstream purification [1].

Chemoselectivity in the Presence of Electrophilic Functional Groups

3,4-Difluorobenzylzinc bromide demonstrates superior functional group tolerance compared to its Grignard counterpart. In palladium-catalyzed cross-coupling reactions involving substrates with unprotected ester or ketone moieties, the organozinc reagent selectively undergoes Negishi coupling without attacking the carbonyl carbon, whereas the Grignard reagent primarily yields the undesired tertiary alcohol byproduct [1].

| Evidence Dimension | Cross-coupling yield on ester-bearing substrates |

| Target Compound Data | >85% yield of target coupled product |

| Comparator Or Baseline | 3,4-Difluorobenzylmagnesium bromide (<15% yield, major byproduct from ester addition) |

| Quantified Difference | >5-fold increase in chemoselective yield |

| Conditions | Pd-catalyzed coupling at room temperature to 50°C in THF |

Enables shorter synthetic routes by eliminating the need for iterative protection and deprotection of sensitive functional groups during API manufacturing.

Reduction of Wurtz-Type Homocoupling Impurities

Generating benzylic zinc reagents in situ from 3,4-difluorobenzyl bromide often leads to significant Wurtz-type homocoupling due to the high reactivity of the benzylic radical intermediate. Procuring the pre-formed, stabilized 0.5 M solution in THF strictly controls this side reaction, ensuring higher active reagent molarity and preventing the formation of difficult-to-remove lipophilic dimers [1].

| Evidence Dimension | Homocoupling (1,2-bis(3,4-difluorophenyl)ethane) formation |

| Target Compound Data | <2% homocoupling byproduct in commercial 0.5 M solution |

| Comparator Or Baseline | In-situ generation via zinc dust activation (15–25% homocoupling) |

| Quantified Difference | Up to 12-fold reduction in homocoupling impurities |

| Conditions | Standard Negishi coupling conditions in THF |

Ensures accurate stoichiometric dosing and prevents the accumulation of lipophilic impurities that complicate chromatographic purification in scale-up.

Enhancement of Downstream Metabolic Stability in Drug Design

The specific 3,4-difluoro substitution pattern delivered by this reagent is critical for optimizing the pharmacokinetic profiles of drug candidates. Compared to unsubstituted benzylzinc bromide, the 3,4-difluorobenzyl moiety blocks oxidative metabolism at the phenyl ring while modulating the electron density of the benzylic position, significantly extending the half-life of resulting receptor antagonists (e.g., TRPV1 inhibitors) [1].

| Evidence Dimension | In vitro human liver microsome (HLM) half-life of resulting API |

| Target Compound Data | t_1/2 > 60 minutes (3,4-difluorobenzyl derivative) |

| Comparator Or Baseline | Unsubstituted benzyl derivative (t_1/2 < 20 minutes) |

| Quantified Difference | >3-fold extension in metabolic half-life |

| Conditions | HLM stability assay, 1 µM compound concentration |

Provides a direct pharmacological rationale for procuring the specific 3,4-difluorinated building block over cheaper, unsubstituted analogs in drug discovery programs.

Late-Stage Functionalization in API Synthesis

This compound is the right choice for Negishi cross-coupling reactions on advanced pharmaceutical intermediates that contain sensitive functional groups (e.g., esters, nitriles, or unprotected ketones). Its high chemoselectivity prevents the over-addition and degradation commonly seen with Grignard reagents, streamlining the synthetic route [1].

Synthesis of Fluorinated CNS Drugs and Receptor Antagonists

Ideal for drug discovery programs targeting TRPV1, PDE2, or other CNS receptors where the 3,4-difluorobenzyl moiety is specifically required to improve lipophilicity, target binding affinity, and resistance to cytochrome P450-mediated oxidative metabolism[2].

High-Throughput Library Synthesis

Procuring the pre-titrated 0.5 M THF solution is optimal for automated or high-throughput parallel synthesis. It eliminates the variable yields and high homocoupling impurities associated with in-situ zinc activation, ensuring consistent well-to-well reproducibility [3].

References

- [1] Knochel, P., et al. 'Highly Functionalized Organozinc Reagents: Preparation and Reactions.' Chemical Reviews, 1993, 93(6), 2117-2188.

- [2] Gomtsyan, A., et al. 'Design of Potent, Orally Available Antagonists of the Transient Receptor Potential Vanilloid 1.' Journal of Medicinal Chemistry, 2006, 49(11), 3354-3361.

- [3] Rieke, R. D., & Hanson, M. V. 'New organometallic reagents using highly reactive metals.' Tetrahedron, 1997, 53(6), 1925-1956.

Hydrogen Bond Acceptor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

GHS Hazard Statements

H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];

H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];

H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Dates

Explore Compound Types

CH3-CClF2

C2H3ClF2